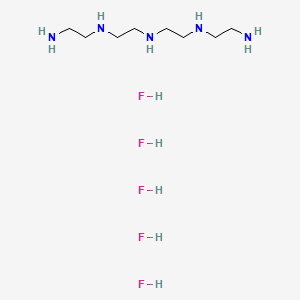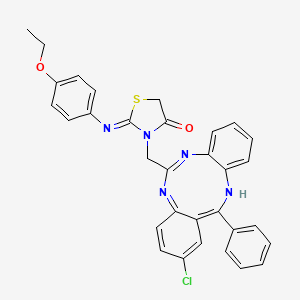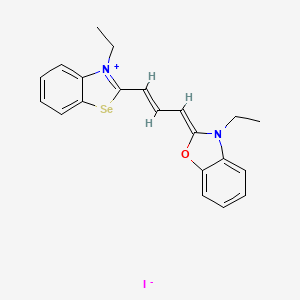
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the undecyl and dodecyl groups through alkylation reactions. The final step involves the methylation of the sulphate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazolium compounds.
Applications De Recherche Scientifique
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: It can be used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.
Biology: The compound may have potential as an antimicrobial agent, given its unique structure and functional groups.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism by which 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazolium-based ionic liquids and surfactants. These compounds share structural similarities but may differ in their alkyl chain lengths, functional groups, and overall properties.
Uniqueness
What sets 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and alkyl chains, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94022-74-9 |
|---|---|
Formule moléculaire |
C30H61N3O5S |
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
methyl sulfate;N-[2-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C29H57N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-28-30-24-26-32(28,3)27-25-31-29(33)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-27H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
GKFRSXOYLDHCGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



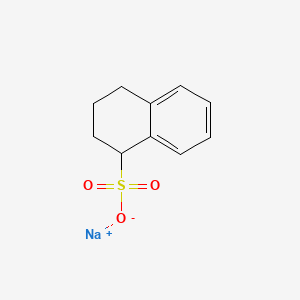

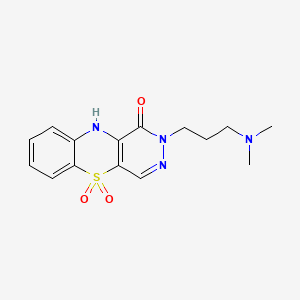
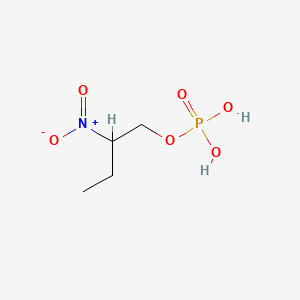
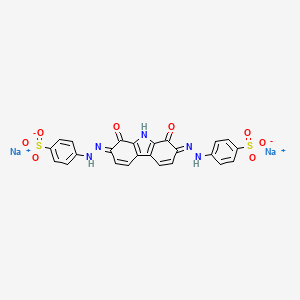
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
